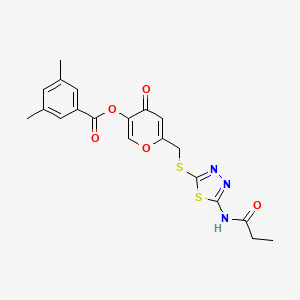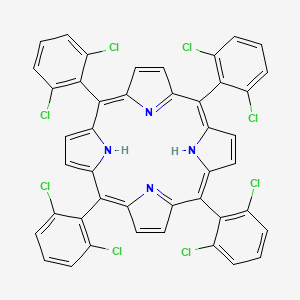methanone CAS No. 1114886-13-3](/img/structure/B2558862.png)
[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Benzothiazines and their derivatives are pivotal in medicinal chemistry due to their wide range of bioactivities. Synthetic strategies for these compounds often involve the Smiles rearrangement, a chemical reaction facilitating the structural transformation of phenyl azinyl and diazinyl sulfides into azaphenothiazines. This process is crucial for synthesizing various monoaza-, diaza-, triaza-, and tetraazaphenothiazines, which are explored for their potential drug applications (Pluta, Morak-Młodawska, & Jeleń, 2020).
Material Science Applications
In the realm of material science, benzothiazine derivatives are investigated for their potential in organic optoelectronics, including applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors, related to benzothiazines, demonstrate their utility in OLED devices as infrared emitters, underscoring the versatility of benzothiazine-related frameworks in developing advanced materials (Squeo & Pasini, 2020).
Biological Activities and Drug Discovery
Benzothiazine compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. Synthetic phenolic antioxidants (SPAs), sharing a similar phenolic structure with the mentioned compound, are extensively used in industrial applications and have been studied for their environmental persistence, human exposure, and potential toxicity, highlighting the environmental and health implications of widespread SPA use (Liu & Mabury, 2020).
Environmental and Health Considerations
The environmental occurrence and potential health risks associated with benzophenone-3, a common component in organic sunscreen products, emphasize the need for evaluating the ecological and human health impacts of chemically related compounds. Studies on benzophenone-3 highlight its persistence in various ecosystems and potential endocrine-disrupting effects, underlining the importance of safety assessments for similar compounds (Kim & Choi, 2014).
This summary provides an overview of the diverse scientific research applications and considerations for compounds structurally related to "4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone". It underscores the compound's relevance across various scientific domains, from synthetic chemistry to environmental safety and health impact assessments. Further research in these areas will contribute to a deeper understanding of its potential applications and implications.
Future Directions
The future directions for research on this compound could include detailed studies of its synthesis, structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored, which could lead to potential applications in medicine or other fields .
properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWSCDSGWRAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)


![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)
![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)
![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)


